N-(4-fluorophenyl)acridin-9-amine
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Overview
Description
N-(4-fluorophenyl)acridin-9-amine is a compound belonging to the acridine family, characterized by the presence of a fluorophenyl group attached to the acridine core. Acridine derivatives are known for their broad range of applications in various fields, including medicinal chemistry, materials science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)acridin-9-amine typically involves the reaction of 4-fluoroaniline with acridine derivatives under specific conditions. One common method includes the use of a catalyst such as p-toluenesulphonic acid in methanol, followed by microwave-assisted reactions . Another approach involves the reaction of N-phenyl-o-aminobenzoic acid with phosphorus pentachloride, followed by heating with ammonium carbonate in phenol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)acridin-9-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration, and concentrated sulfuric acid for sulfonation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield acridone derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
N-(4-fluorophenyl)acridin-9-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)acridin-9-amine primarily involves DNA intercalation. The planar structure of the acridine core allows it to insert between DNA base pairs, disrupting the helical structure and affecting biological processes such as replication and transcription. This intercalation is driven by charge transfer and π-stacking interactions .
Comparison with Similar Compounds
Similar Compounds
Acriflavine: Known for its antibacterial properties and used as a disinfectant.
Proflavine: Another acridine derivative with antibacterial and antiseptic properties.
Tacrine: Used in the treatment of Alzheimer’s disease due to its ability to inhibit acetylcholinesterase.
Uniqueness
N-(4-fluorophenyl)acridin-9-amine stands out due to the presence of the fluorophenyl group, which can enhance its biological activity and stability. This unique structural feature may contribute to its potential as a therapeutic agent and its effectiveness in various industrial applications .
Properties
CAS No. |
62382-99-4 |
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Molecular Formula |
C19H13FN2 |
Molecular Weight |
288.3 g/mol |
IUPAC Name |
N-(4-fluorophenyl)acridin-9-amine |
InChI |
InChI=1S/C19H13FN2/c20-13-9-11-14(12-10-13)21-19-15-5-1-3-7-17(15)22-18-8-4-2-6-16(18)19/h1-12H,(H,21,22) |
InChI Key |
WWNKWWZKEHPLLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
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